molecular formula C10H11BrN4 B1475955 3-Azido-1-(3-bromobenzyl)azetidine CAS No. 2089529-75-7

3-Azido-1-(3-bromobenzyl)azetidine

Cat. No. B1475955
CAS RN: 2089529-75-7
M. Wt: 267.13 g/mol
InChI Key: ORVBTJHAGPFUIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azido-1-(3-bromobenzyl)azetidine is a novel azetidine derivative that has been studied extensively in the field of synthetic organic chemistry due to its unique structure and reactivity. The compound has been used in a variety of applications, including the synthesis of polymers, the synthesis of pharmaceuticals, and the synthesis of other organic molecules. In addition, 3-Azido-1-(3-bromobenzyl)azetidine has been studied for its potential as a therapeutic agent, as it has been found to exhibit a variety of biochemical and physiological effects in laboratory studies.

Scientific Research Applications

Energetic Materials Development

3-Azido-1-(3-bromobenzyl)azetidine: has potential applications in the development of energetic materials. These materials are key components in advanced explosives and propellants. The azido group in the compound contributes positively to the enthalpy of formation of energetic materials, which is a crucial factor in their performance .

Thermal Properties Analysis

The compound exhibits interesting thermal behaviors that are valuable for research in melt-cast explosives. It has a low melting temperature, which is significant for processing and handling. The detailed thermal decomposition mechanism of such azetidines can inform the design of materials with desired thermal properties .

Synthesis of Functionalized Azetidines

Functionalized azetidines are important in various chemical syntheses. The aza Paternò–Büchi reaction is a method to synthesize such azetidines, and 3-Azido-1-(3-bromobenzyl)azetidine could be a candidate for this reaction due to its structural features .

Pharmaceutical Applications

Azetidines are present in many natural products and have importance in medicinal chemistry. They can act as amino acid surrogates and have potential in peptidomimetic and nucleic acid chemistry. This compound, with its unique structure, could be explored for pharmaceutical applications .

Catalytic Processes

Azetidines are involved in catalytic processes such as Henry, Suzuki, Sonogashira, and Michael additions. The reactivity of 3-Azido-1-(3-bromobenzyl)azetidine could be harnessed in these reactions to create novel compounds .

Ring-Opening and Expansion Reactions

Due to the ring strain in azetidines, they are excellent candidates for ring-opening and expansion reactions. This compound’s reactivity profile makes it suitable for such transformations, which are valuable in synthetic organic chemistry .

properties

IUPAC Name

3-azido-1-[(3-bromophenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4/c11-9-3-1-2-8(4-9)5-15-6-10(7-15)13-14-12/h1-4,10H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVBTJHAGPFUIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=CC=C2)Br)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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